
4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one
Overview
Description
4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone core substituted with a methyl group at the 4-position and a naphthyl group at the 6-position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-oxo-3,4-dihydropyridazine-6-carboxylic acid with naphthalen-1-ylamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by neutralization and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone N-oxides, while reduction can produce dihydropyridazinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its use as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-6-phenylpyridazin-3(2H)-one
- 4-Methyl-6-(2-thienyl)pyridazin-3(2H)-one
- 4-Methyl-6-(3-pyridyl)pyridazin-3(2H)-one
Uniqueness
4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
Biological Activity
4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a naphthalene moiety, which contributes to its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of naphthalene derivatives with hydrazine and appropriate carbonyl compounds. The general synthetic route includes:
- Formation of the pyridazinone core : The reaction of naphthalene derivatives with hydrazine derivatives under acidic conditions leads to the formation of pyridazinones.
- Methylation : The introduction of a methyl group at the 4-position can be achieved through methylation reactions using reagents like methyl iodide.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0048 mg/mL |
Escherichia coli | 0.0195 mg/mL |
Candida albicans | 0.039 mg/mL |
These results indicate that the compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines. In particular, studies have shown that this compound can induce apoptosis in leukemia cells, with IC50 values ranging from 0.17 to 2.69 µM, demonstrating its potential as an anticancer agent .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of DNA synthesis : The compound may interfere with DNA replication in microbial and cancer cells.
- Induction of oxidative stress : It has been observed to increase reactive oxygen species (ROS) levels, leading to cell death in cancer cells.
- Modulation of enzyme activity : The compound may act as an inhibitor for certain enzymes involved in cellular metabolism.
Study on Antimicrobial Properties
A comprehensive study evaluated the antimicrobial efficacy of various pyridazinone derivatives, including this compound. The study reported that this compound exhibited potent activity against both bacterial and fungal strains, highlighting its therapeutic potential in treating infections caused by resistant pathogens .
Study on Anticancer Effects
In another study focusing on leukemia cell lines, researchers found that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups. The findings suggest that this compound could be further explored for its potential use in cancer therapy .
Properties
IUPAC Name |
5-methyl-3-naphthalen-1-yl-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-10-9-14(16-17-15(10)18)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDRFNQFXAVAFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NNC1=O)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733260 | |
Record name | 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28657-58-1 | |
Record name | 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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